molecular formula C8H7N3O4S B13540023 6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid

Cat. No.: B13540023
M. Wt: 241.23 g/mol
InChI Key: ISLMMPUAOITDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: (often abbreviated as 6-MSPC ) belongs to the family of N-heterocyclic compounds. It features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings . This compound has significant implications in medicinal chemistry and material science due to its photophysical properties.

Preparation Methods

Several synthetic routes have been explored for the preparation of 6-MSPC. One notable approach involves the reaction of 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines with methanesulfonyl chloride. This reaction results in the formation of 6-MSPC, as shown below:

7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine+Methanesulfonyl chloride6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid\text{7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine} + \text{Methanesulfonyl chloride} \rightarrow \text{6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid} 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidine+Methanesulfonyl chloride→6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Chemical Reactions Analysis

6-MSPC can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its structural diversity. Major products formed from these reactions depend on the specific synthetic pathway employed.

Scientific Research Applications

The compound finds applications in various fields:

    Medicinal Chemistry: Researchers explore its anticancer potential and enzymatic inhibitory activity. Rational drug design based on the pyrazolo[1,5-a]pyrimidine core may lead to novel and efficient drugs.

    Material Science: Due to its photophysical properties, 6-MSPC is of interest for material applications.

Mechanism of Action

The precise mechanism by which 6-MSPC exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.

Comparison with Similar Compounds

While 6-MSPC is unique in its structure, it’s essential to compare it with related compounds. Further exploration could reveal additional insights.

Biological Activity

6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (6-MSPC) is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent and enzyme inhibitor. This article reviews the biological activity of 6-MSPC, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H7N3O4S
  • Molecular Weight : 241.23 g/mol
  • IUPAC Name : 6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Canonical SMILES : CS(=O)(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1

The biological effects of 6-MSPC are attributed to its interaction with various molecular targets. Its mechanism of action remains a subject of ongoing research but is believed to involve:

  • Enzyme Inhibition : Preliminary studies suggest that 6-MSPC may inhibit specific kinases involved in cancer progression, particularly PI3Kδ pathways, which are crucial for cell growth and survival .
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, with studies indicating its potential effectiveness against various cancer types .

Structure-Activity Relationship (SAR)

The structural features of 6-MSPC significantly influence its biological activity. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance potency and selectivity:

Substituent Effect on Activity
Methylsulfonyl GroupIncreases solubility and bioavailability
Carboxylic AcidEnhances interaction with enzyme active sites

Studies have demonstrated that derivatives with different substituents at the C(2) position exhibit varying degrees of activity against specific targets, suggesting a tailored approach to drug design could yield more effective compounds .

Case Studies

  • Anticancer Activity : A study published in 2022 highlighted the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives, including 6-MSPC. The results indicated significant cytotoxic effects against human cancer cell lines, particularly breast and lung cancers. The compound's ability to induce apoptosis was linked to its inhibition of PI3Kδ pathways .
  • Enzymatic Inhibition : Another investigation focused on the inhibitory effects of 6-MSPC on various kinases. The compound was shown to selectively inhibit PI3Kδ with an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent in treating diseases characterized by aberrant kinase activity .

Properties

Molecular Formula

C8H7N3O4S

Molecular Weight

241.23 g/mol

IUPAC Name

6-methylsulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O4S/c1-16(14,15)5-3-9-7-2-6(8(12)13)10-11(7)4-5/h2-4H,1H3,(H,12,13)

InChI Key

ISLMMPUAOITDJL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.